molecular formula C25H24N4O B4745486 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4745486
M. Wt: 396.5 g/mol
InChI Key: HLUBMEIBBHJDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a pyrazole ring, a naphthalene moiety, and a quinoline core, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline core, followed by the introduction of the pyrazole ring and the naphthalene moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and naphthalene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core, resulting in the formation of reduced quinoline derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where specific atoms or groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

    2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE: Lacks the naphthalene moiety, which may result in different biological activities.

    N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE: Lacks the pyrazole ring, affecting its chemical reactivity and biological properties.

Uniqueness: The presence of both the pyrazole ring and the naphthalene moiety in 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE makes it unique compared to similar compounds. This combination of functional groups contributes to its diverse chemical reactivity and potential for various biological activities.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-2-29-16-18(15-26-29)24-14-21(20-11-5-6-12-23(20)27-24)25(30)28-22-13-7-9-17-8-3-4-10-19(17)22/h3-6,8,10-12,14-16,22H,2,7,9,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUBMEIBBHJDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
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2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE

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